N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 4. The thiazole ring is linked via an ethyl chain to an ethanediamide moiety, which is further connected to a 2,5-dimethylphenyl substituent. Such hybrid structures are often explored for therapeutic applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-14-6-7-15(2)18(12-14)27-23(29)22(28)25-11-10-21-16(3)26-24(32-21)17-8-9-19(30-4)20(13-17)31-5/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZKUXBQFUDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring and multiple aromatic substituents, which are known to influence its interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in the body.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating metabolic pathways.
- Signal Transduction Modulation : It can interfere with signaling pathways that are crucial for cell proliferation and survival, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown promise in disrupting microbial cell wall synthesis, which is critical for its antimicrobial properties.
Anticancer Properties
Research indicates that thiazole derivatives like this compound exhibit significant anticancer activity. A study demonstrated that similar thiazole compounds could effectively induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, related compounds have been reported to have IC50 values in the submicromolar range against human cancer cells .
Anti-inflammatory Effects
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in the inflammatory response. Some derivatives exhibited potent inhibitory effects on COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. Studies on thiazole derivatives indicate their effectiveness against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall integrity .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cells. One notable compound showed an IC50 value between 0.36 and 0.86 µM across three different cancer cell lines .
- COX Inhibition Studies : Research indicated that certain thiazole compounds could inhibit COX enzymes effectively. For example, some compounds demonstrated IC50 values as low as 0.32 µM against COX-1, highlighting their potential as anti-inflammatory agents .
- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins such as tubulin and COX enzymes. This has helped elucidate their mechanisms of action and predict their efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of COX/LOX | |
| Antimicrobial | Disruption of cell wall |
Table 2: Potency of Related Thiazole Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(3,5-Dimethylphenyl)-thiazole | 0.25 | COX-1 Inhibition |
| N-(4-Methoxyphenyl)-thiazole | 0.36 | Antiproliferative |
| N-(Dimethoxyphenyl)-thiazole | 0.42 | Anticancer |
Comparison with Similar Compounds
Structural Features
Core Heterocycles :
- Target Compound : Contains a 1,3-thiazole ring, which is less electron-deficient compared to 1,3,4-thiadiazole derivatives in and . This difference influences reactivity and interaction with biological targets .
- Analogs :
- Compound 6 (): 1,3,4-Thiadiazole with benzamide substituents. The thiadiazole’s electron-withdrawing nature enhances electrophilic reactivity compared to thiazole .
- (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (): Planar thiadiazole with intramolecular hydrogen bonding, promoting crystal stability .
Substituent Effects :
- The 2,5-dimethylphenyl group adds hydrophobicity, while the ethanediamide linker introduces hydrogen-bonding sites.
- Analogs :
Molecular Geometry :
Physicochemical Properties
Melting Points :
Solubility and logP :
Spectroscopic Data :
- IR/NMR : The target’s ethanediamide would show C=O stretches near 1670–1700 cm⁻¹, similar to 8a ’s 1679 cm⁻¹ . The 3,4-dimethoxyphenyl group would produce distinct OCH₃ signals (~3.8 ppm in ¹H-NMR) absent in ’s compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodology : A two-step synthesis is recommended. First, react the thiazole precursor with acetic anhydride and triethylamine in dichloromethane (DCM) at controlled temperatures (-78°C to room temperature) to form intermediates. Purify via column chromatography (20–80% EtOAc/hexane) and confirm purity using H/C NMR and LCMS . For large-scale synthesis, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce byproducts .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
- Methodology : Use H NMR (to verify substitution patterns on aromatic rings and methyl groups) and C NMR (to confirm carbonyl and thiazole carbons). IR spectroscopy identifies key functional groups (e.g., amide C=O at ~1670 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Purity should be assessed via HPLC (≥95% by area) .
Q. How can reaction conditions minimize byproduct formation during synthesis?
- Methodology : Optimize stoichiometry using Design of Experiments (DoE) to balance reagent ratios (e.g., Grignard reagent equivalents). Control temperature rigorously (e.g., -78°C for nucleophilic additions). Monitor reaction progress with TLC or inline IR. Post-synthesis, employ liquid-liquid extraction (DCM/water) to remove polar impurities .
Advanced Research Questions
Q. How can contradictions in reported biological activities across in vitro models be resolved?
- Methodology : Perform orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Validate findings in physiologically relevant models (e.g., 3D cell cultures or primary cells). Control for batch-to-batch variability in compound purity using HPLC and adjust DMSO concentrations (<0.1% to avoid solvent toxicity) .
Q. What strategies elucidate structure-activity relationships (SAR) of the thiazole and ethanediamide moieties?
- Methodology : Synthesize analogs with modifications to the dimethoxyphenyl group (e.g., replacing -OCH with -CF) or the ethyl linker (e.g., substituting with propyl). Test analogs in enzymatic assays (e.g., kinase inhibition) and correlate results with computational docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the ethanediamide carbonyl) .
Q. Which computational approaches predict binding modes with neurological targets (e.g., kinases or GPCRs)?
- Methodology : Use molecular docking (Schrödinger Glide) to screen against homology models of targets like 5-HT receptors. Perform molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., Ala-scanning of predicted binding pockets) .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Methodology : Use logP calculations (ChemAxon) to guide derivatization (e.g., adding PEGylated groups). Assess solubility in PBS and simulated gastric fluid. For in vivo testing, formulate as nanocrystals or liposomal suspensions to enhance absorption. Monitor plasma levels via LC-MS/MS pharmacokinetic profiling .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays). Re-test the compound alongside reference inhibitors (e.g., staurosporine) under identical conditions. Perform meta-analysis of published data to identify outliers caused by assay variability (e.g., fluorescence quenching artifacts) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
